molecular formula C19H17ClFN3O4 B4101482 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4101482
M. Wt: 405.8 g/mol
InChI Key: SXEPLOATSJYNLY-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidinedione core, substituted with a chlorofluorophenyl group and a furoyl-piperazinyl moiety. Compounds of this nature are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the Chlorofluorophenyl Group: This step might involve a nucleophilic substitution reaction using a chlorofluorobenzene derivative.

    Attachment of the Furoyl-Piperazinyl Moiety: This could be accomplished through an amide coupling reaction, using a furoyl chloride and a piperazine derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized under strong oxidizing conditions.

    Reduction: The pyrrolidinedione core can be reduced to form a pyrrolidine derivative.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furoyl group.

    Reduction: Pyrrolidine derivatives.

    Substitution: Substituted chlorofluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrrolidinedione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4/c20-13-10-12(3-4-14(13)21)24-17(25)11-15(18(24)26)22-5-7-23(8-6-22)19(27)16-2-1-9-28-16/h1-4,9-10,15H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEPLOATSJYNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

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